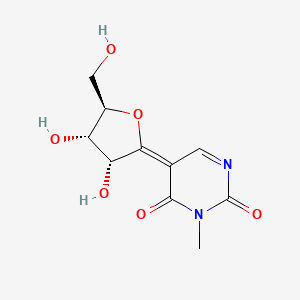
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- is a chemical compound belonging to the purine family. It is structurally related to other well-known purines such as caffeine and theobromine. This compound is characterized by its unique molecular structure, which includes a purine ring system substituted with methyl and propyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- typically involves the alkylation of a purine precursor. One common method includes the reaction of 1,3-dimethylxanthine with propyl iodide under basic conditions to introduce the propyl group at the 7-position. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert the compound into dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl and propyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropurines, and various substituted purine derivatives.
Applications De Recherche Scientifique
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cells. This elevation in cAMP can modulate various signaling pathways, resulting in diverse biological effects.
Comparaison Avec Des Composés Similaires
Caffeine (1H-Purine-2,6-dione, 3,7-dihydro-1,3,7-trimethyl-): Known for its stimulant effects.
Theobromine (1H-Purine-2,6-dione, 3,7-dihydro-3,7-dimethyl-): Found in chocolate, with mild stimulant properties.
Theophylline (1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-): Used in medicine for its bronchodilator effects.
Uniqueness: 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purines
Propriétés
Formule moléculaire |
C10H15N4O2+ |
|---|---|
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
1,3-dimethyl-7-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C10H15N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6-7H,4-5H2,1-3H3/q+1 |
Clé InChI |
XMCMSLPRLJVFLT-UHFFFAOYSA-N |
SMILES canonique |
CCC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one](/img/structure/B12350793.png)



![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12350846.png)


![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
![4-imino-5,6-dimethyl-4aH-thieno[2,3-d]pyrimidin-2-one;hydrochloride](/img/structure/B12350869.png)

![2-[[1-[2-[[40-[[6-amino-2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-25,48,78,88,94-pentakis(4-aminobutyl)-a-(2-amino-2-oxoethyl)-22,63,72-tris(3-amino-3-oxopropyl)-69-benzyl-37-(1-hydroxyethyl)-34,60-bis(hydroxymethyl)-51,57,75-trimethyl-16-(2-methylpropyl)-3a-(2-methylsulfanylethyl)-2a,3,5a,9,15,18,21,24,27,33,36,39,47,50,53,56,59,62,65,68,71,74,77,80,87,90,93,96,99-nonacosaoxo-7a,8a,42,43,82,83-hexathia-1a,2,4a,8,14,17,20,23,26,32,35,38,46,49,52,55,58,61,64,67,70,73,76,79,86,89,92,95,98-nonacosazahexacyclo[43.35.25.419,91.04,8.010,14.028,32]nonahectane-85-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B12350890.png)
